molecular formula C7H5NO4 B1580859 5-Nitro-1,3-benzodioxole CAS No. 2620-44-2

5-Nitro-1,3-benzodioxole

Cat. No. B1580859
M. Wt: 167.12 g/mol
InChI Key: SNWQAKNKGGOVMO-UHFFFAOYSA-N
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Patent
US03997564

Procedure details

To 150 mls. of concentrated nitric acid cooled to and maintained at 0°C. is added 100 gms. of methylenedioxybenzene dropwise with vigorous stirring. At the end of the addition, the reaction mixture is diluted with several volumes of water, the precipitated solids collected by vacuum filtration and washed with several portions of water. Recrystallization of the crude solids from methanol provided 1-nitro-3,4-methylenedioxybenzene, m.p. 130°-141°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]1[O:13][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6]1>O>[N+:1]([C:10]1[CH:11]=[CH:12][C:7]2[O:6][CH2:5][O:13][C:8]=2[CH:9]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 100 gms
ADDITION
Type
ADDITION
Details
At the end of the addition
FILTRATION
Type
FILTRATION
Details
the precipitated solids collected by vacuum filtration
WASH
Type
WASH
Details
washed with several portions of water
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude solids from methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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